molecular formula C30H44N2O8 B1205866 Macbecin II

Macbecin II

Numéro de catalogue: B1205866
Poids moléculaire: 560.7 g/mol
Clé InChI: SVSFCSOFEPJFSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Macbecin II, also known as this compound, is a useful research compound. Its molecular formula is C30H44N2O8 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Efficacy in Cancer Models

Research has shown that Macbecin II exhibits significant antitumor activity across various cancer types, particularly in colon cancer and prostate cancer models.

  • Colon Cancer : A study identified this compound as having increased potency against SMAD4-negative colon cancer cells. The compound was shown to preferentially inhibit cell growth in these cells compared to SMAD4-expressing counterparts, suggesting its potential for targeted therapy in specific genetic contexts .
  • Prostate Cancer : In murine xenograft models (DU145), this compound significantly reduced tumor growth rates. Its effectiveness was comparable to that of geldanamycin but with improved solubility and stability, making it an attractive lead for further development .

Table 1: Summary of Research Findings on this compound

Study FocusCancer TypeKey FindingsReference
Chemogenomic AnalysisColon CancerIncreased potency in SMAD4-negative cells; potential for targeted therapy.
Hsp90 InhibitionProstate CancerSignificant reduction in tumor growth rates; favorable comparison with geldanamycin.
Structural StudiesGeneral AnticancerRevealed binding characteristics and degradation of Hsp90 client proteins.

Potential for Drug Development

The unique properties of this compound, including its selective action on specific cancer cell lines and its mechanism as an Hsp90 inhibitor, position it well for further development as an anticancer agent. Ongoing research aims to optimize its pharmacological properties and assess its efficacy in clinical settings.

  • Clinical Trials : Future studies are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly focusing on its application in genetically defined populations with specific oncogenic profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Macbecin II, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves modular polyketide synthase pathways, with purification via reverse-phase HPLC. Purity validation requires NMR (¹H/¹³C) for structural confirmation and LC-MS for quantitative assessment. Ensure reproducibility by adhering to protocols in peer-reviewed syntheses and reporting solvent systems, column specifications, and retention times .

Q. How is this compound’s structure characterized, and what techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration. For ambiguous cases, combine NOESY (Nuclear Overhauser Effect Spectroscopy) with computational modeling (e.g., DFT calculations) to validate stereochemistry. Cross-reference data with analogs like Geldanamycin to identify conserved structural motifs .

Q. What in vitro assays are most reliable for assessing this compound’s HSP90 inhibition activity?

  • Methodological Answer : Use fluorescence polarization (FP) assays with purified HSP90 and fluorescently labeled geldanamycin. Include controls with known inhibitors (e.g., 17-AAG) to benchmark activity. Triplicate runs and dose-response curves (IC₅₀ calculations) are critical for reproducibility .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings in this compound’s efficacy across different cancer cell lines?

  • Methodological Answer : Apply principal contradiction analysis: identify variables (e.g., cell line genetics, assay conditions) as the "principal aspect" driving discrepancies. Use meta-analysis to isolate confounding factors (e.g., hypoxia, pH) and validate findings via orthogonal assays (e.g., Western blot for client protein degradation) .

Q. What experimental designs optimize the study of this compound’s pharmacokinetic challenges, such as poor solubility and metabolic instability?

  • Methodological Answer : Employ a tiered approach:

  • In silico: Predict solubility/logP using tools like ChemAxon.
  • In vitro: Simulate metabolic stability with liver microsomes.
  • In vivo: Use pharmacokinetic models (e.g., compartmental analysis) with deuterated analogs to track metabolites. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to prioritize variables .

Q. What statistical methods validate this compound’s bioactivity data in high-throughput screening (HTS)?

  • Methodological Answer : Apply Z-factor analysis to assess assay robustness. For hit confirmation, use Bayesian models to filter false positives. Normalize data against plate controls and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for cross-condition comparisons .

Q. How can researchers elucidate this compound’s off-target effects without compromising study validity?

  • Methodological Answer : Combine chemoproteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockout screens. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction changes. Cross-validate findings with structural analogs to distinguish target-specific effects .

Q. Data Analysis and Interpretation

Q. What strategies address gaps in understanding this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform fragment-based drug design (FBDD) to map critical pharmacophores. Use molecular dynamics simulations to correlate binding free energy (ΔG) with activity. Compare SAR data with co-crystal structures of HSP90-Macbecin II complexes to identify non-covalent interactions .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other oncology agents?

  • Methodological Answer : Apply Chou-Talalay combination index (CI) models. Use isobolograms to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate mechanisms via transcriptomics (e.g., RNA-seq) to identify overlapping pathways .

Q. Ethical and Reproducibility Considerations

Q. What ethical protocols are critical for in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Include power analysis to justify sample sizes, minimizing animal use. Report survival endpoints and humane euthanasia criteria. For toxicity studies, prioritize non-invasive imaging (e.g., PET-CT) to reduce distress .

Q. How can researchers enhance the reproducibility of this compound’s reported bioactivities?

  • Methodological Answer : Deposit raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Include stepwise protocols in supplementary materials, citing equipment models and software versions .

Propriétés

IUPAC Name

(20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSFCSOFEPJFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.